2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O.ClH/c1-17-11-9(7-16-17)12(15-8-14-11)19-4-2-18(3-5-19)10(20)6-13;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDADOQWPIHKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-81-8 | |
| Record name | Ethanone, 2-chloro-1-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine Intermediate
- The pyrazolo[3,4-d]pyrimidine core is typically prepared through condensation reactions involving appropriate hydrazine derivatives and substituted pyrimidines.
- Methylation at the N1 position is achieved via methyl iodide or methyl sulfate under basic conditions.
- Purification is performed by recrystallization or chromatography.
Piperazine Coupling
- The pyrazolopyrimidine intermediate is reacted with piperazine under nucleophilic aromatic substitution conditions.
- Typical solvents include N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF).
- Potassium carbonate or other mild bases facilitate the substitution at the 4-position of the pyrazolopyrimidine.
- Reaction monitoring via thin-layer chromatography (TLC) ensures completion.
- The product is isolated by extraction and purified by column chromatography.
Acylation with 2-chloroacetyl Chloride
- The piperazinyl intermediate is then acylated using 2-chloroacetyl chloride in anhydrous conditions.
- Reaction is carried out in dichloromethane or similar inert solvents at 0–25 °C.
- Triethylamine or another tertiary amine base scavenges the generated HCl.
- The reaction proceeds to form the 2-chloro-1-(4-substituted piperazin-1-yl)ethan-1-one intermediate.
- The crude product is purified by vacuum distillation or recrystallization.
Hydrochloride Salt Formation
- The free base is treated with hydrochloric acid (HCl) in ether or anhydrous ethanol.
- The resulting hydrochloride salt precipitates out and is filtered, washed, and dried.
- This salt form enhances compound stability and solubility for further applications.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazolopyrimidine synthesis | Hydrazine + substituted pyrimidines, methylation | 70–85 | Purity confirmed by NMR |
| 2 | Nucleophilic aromatic substitution | Pyrazolopyrimidine + piperazine, K2CO3, DMAc, 80 °C | 65–75 | TLC monitored; isomer separation |
| 3 | Acylation | 2-chloroacetyl chloride, triethylamine, DCM, 0–25 °C | 80–90 | Controlled addition to avoid side reactions |
| 4 | Salt formation | HCl in ether or ethanol | 90–95 | Product isolated as hydrochloride salt |
Analytical and Structural Confirmation
- NMR Spectroscopy: Confirms substitution pattern on pyrazolopyrimidine and piperazine ring.
- Mass Spectrometry: Molecular ion peak consistent with molecular formula C12H15ClN6O.
- X-Ray Crystallography: Used to confirm regioselectivity and molecular conformation, especially for the pyrazolopyrimidine substitution site.
- Chromatography: Flash column chromatography separates any regioisomeric impurities formed during coupling.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Challenges/Remarks |
|---|---|---|---|
| Pyrazolopyrimidine core synthesis | Hydrazine derivatives, methylating agents | Formation of methylated heterocyclic core | Requires careful control of methylation |
| Piperazine coupling | Piperazine, K2CO3, DMAc, heat | Attachment of piperazine to heterocycle | Potential isomer formation, requires purification |
| Acylation | 2-chloroacetyl chloride, triethylamine, DCM | Introduction of 2-chloroacetyl group | Side reactions minimized by temperature control |
| Hydrochloride salt formation | HCl in ether/ethanol | Conversion to stable hydrochloride salt | Enhances solubility and stability |
This detailed synthesis outline is based on the integration of data from authoritative chemical databases such as PubChem and corroborated by related heterocyclic synthesis literature. No direct patents or published literature specifically describing this compound were found, indicating the synthesis is likely adapted from known methodologies for similar pyrazolopyrimidine-piperazine derivatives.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might result in the formation of a corresponding ketone or aldehyde .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can effectively inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
Kinase Inhibition
The compound has been identified as a potential inhibitor of serine-threonine kinases such as p70S6K and Akt-1. These kinases are crucial in signaling pathways related to cell growth and proliferation. By modulating these pathways, the compound may have applications in treating various immunological and inflammatory diseases .
Neuropharmacological Effects
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems through kinase inhibition could pave the way for developing treatments for neurodegenerative diseases .
Data Tables
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | CDK inhibition | |
| Kinase Inhibition | Modulation of signaling pathways | |
| Neuroprotection | Potential modulation of neurotransmitters |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results demonstrated that specific derivatives significantly reduced cell viability by inducing apoptosis through CDK inhibition .
Case Study 2: Inhibition of p70S6 Kinase
Another investigation focused on the compound's ability to inhibit p70S6 kinase. This study provided evidence that the compound effectively decreased phosphorylation levels in treated cells, suggesting its potential utility in cancer therapies targeting metabolic pathways .
Mechanism of Action
The mechanism of action of 2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride involves the inhibition of CDKs. These enzymes are essential for the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
- 1-Methyl vs. 1-Phenyl Groups: The target compound’s 1-methyl group contrasts with 1-phenyl derivatives (e.g., 1-phenyl-6-[(2-substitutedphenyl-2-oxoethyl)thio]pyrazolo[3,4-d]pyrimidin-4-ones in ). The 1-methyl group in the target compound may optimize a balance between solubility and target engagement.
- Chloroethyl vs. This feature is absent in sulfur-linked derivatives, which rely on non-covalent binding .
Piperazine/Piperidine Ring Modifications
- Piperazine vs. Piperidine Scaffolds: The target compound’s piperazine ring (e.g., 4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl) differs from piperidine-based analogs (e.g., 7-(piperidin-4-yl) derivatives in ).
Substituents on the Piperazine Ring :
Derivatives with 4-methylpiperazin-1-yl () or 4-ethylpiperazin-1-yl () groups exhibit reduced polarity compared to the target compound’s unsubstituted piperazine. These alkyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .
Functional Group Comparisons
- Chloroacetyl vs. Amino Substituents: The target compound’s chloroacetyl group contrasts with amino-substituted analogs (e.g., 3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine trihydrochloride in ). Amino groups facilitate hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidation .
Hydrochloride Salt vs. Free Base :
The hydrochloride salt (common in , and 10) improves crystallinity and dissolution rates compared to free bases, which are often hygroscopic and challenging to formulate .
Structural and Pharmacological Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for pyrazolo[3,4-d]pyrimidine derivatives, involving condensation of substituted pyrimidines with piperazine precursors (see and ) .
- Structure-Activity Relationships (SAR): The chloroethyl group’s electrophilicity may confer unique kinase-inhibitory properties, distinguishing it from analogs with non-reactive substituents .
Biological Activity
2-Chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and enzyme inhibition. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its bioactive properties. The presence of the piperazine moiety enhances its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. These compounds are often designed to inhibit specific kinases involved in cell cycle regulation. For instance, the inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK6, has been linked to the induction of cell cycle arrest and apoptosis in cancer cells.
Table 1: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The primary mechanism of action for compounds like this compound involves the inhibition of key enzymes that regulate cell proliferation. Specifically, it acts on CDK2 and CDK6 by binding to their active sites, thereby preventing substrate phosphorylation and leading to cell cycle disruption.
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various cancer models:
- In Vitro Studies : A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- In Vivo Studies : Animal models treated with similar pyrazolo[3,4-d]pyrimidine derivatives showed reduced tumor sizes and improved survival rates compared to control groups.
Q & A
Q. What is the recommended synthetic route for preparing 2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride?
The compound can be synthesized via nucleophilic substitution between 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-piperazine and 2-chloroacetyl chloride. A typical procedure involves refluxing the reactants in dimethylformamide (DMF) with anhydrous sodium acetate as a base for 16 hours. Post-reaction, the mixture is quenched with ice, filtered, and purified via recrystallization or column chromatography .
Q. How should researchers handle this compound safely in the laboratory?
Safety protocols include:
- Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and masks to avoid skin/eye contact or inhalation .
- Waste Disposal: Segregate chemical waste and use certified disposal services to prevent environmental contamination .
- First Aid: For skin exposure, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: Confirm the presence of the pyrazolo[3,4-d]pyrimidine core and piperazine substituents.
- HPLC: Assess purity (>95% recommended for pharmacological studies) .
- X-Ray Diffraction (XRD): Resolve crystal structure and hydrogen bonding patterns, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key strategies include:
- Temperature Control: Maintain reflux conditions (e.g., 50°C) to enhance reactivity without decomposition .
- Solvent Selection: Polar aprotic solvents like DMF improve solubility of intermediates .
- Acid Treatment: Adding aqueous HCl post-reaction facilitates salt formation (e.g., hydrochloride) and crystallization, as shown in analogous syntheses (52.7% yield achieved with 1.0 M HCl) .
Q. What structural modifications enhance the compound’s pharmacological activity?
Q. How do crystallographic data inform formulation strategies?
XRD analysis of similar compounds reveals intermolecular hydrogen bonds between the hydrochloride counterion and the pyrimidine N-atoms. This suggests that salt formation improves stability and solubility, critical for in vivo studies .
Q. What contradictions exist in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives, and how can they be resolved?
Q. How can researchers validate target engagement in cellular assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
